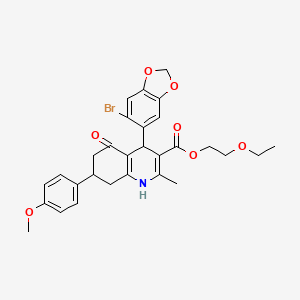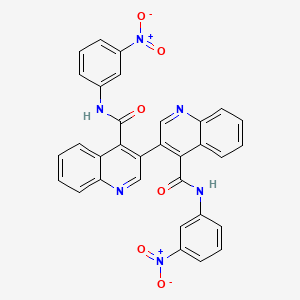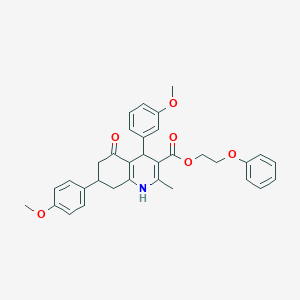![molecular formula C17H15ClN2O5 B5185595 N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine, also known as CI-977, is a synthetic compound that belongs to the class of enkephalinase inhibitors. Enkephalins are endogenous opioid peptides that regulate pain perception, mood, and reward pathways. Enkephalinase inhibitors prevent the breakdown of enkephalins, leading to an increase in their concentration and activity. CI-977 has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.
Wirkmechanismus
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is a potent and selective inhibitor of enkephalinase, an enzyme that breaks down enkephalins. By inhibiting enkephalinase, N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine increases the concentration and activity of enkephalins, leading to an increase in their analgesic and mood-regulating effects. Enkephalins act on opioid receptors in the brain and spinal cord, leading to a decrease in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been shown to have potent analgesic effects in various animal models of acute and chronic pain. In addition to its pain-relieving effects, N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has also been shown to have anxiolytic and antidepressant effects in animal models. N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play important roles in mood regulation and emotional processing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine in lab experiments is its potent and selective inhibition of enkephalinase, which allows for the specific modulation of enkephalin activity. However, one limitation of using N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is its relatively low yield and high cost of synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine. One area of interest is the potential therapeutic applications of N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine in the treatment of pain, addiction, and depression in humans. Clinical trials are needed to determine the safety and efficacy of N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine in humans. Another area of interest is the development of more potent and selective enkephalinase inhibitors that may have improved therapeutic potential. Additionally, further research is needed to elucidate the molecular mechanisms underlying the analgesic and mood-regulating effects of N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine and enkephalins.
Synthesemethoden
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine can be synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with furoylaminoacetic acid, followed by the addition of acetic anhydride and sodium bicarbonate. The resulting product is then purified using column chromatography and recrystallization. The yield of N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is typically around 30-40%.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been widely studied for its potential therapeutic applications in pain management, addiction, and depression. In preclinical studies, N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been shown to have potent analgesic effects in various animal models of acute and chronic pain. N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is also being investigated as a potential treatment for opioid addiction, as it has been shown to reduce opioid withdrawal symptoms and decrease drug-seeking behavior in animal models. Additionally, N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been studied for its potential antidepressant effects, as enkephalins have been implicated in the regulation of mood and emotional processing.
Eigenschaften
IUPAC Name |
3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c18-12-5-3-11(4-6-12)10-13(16(23)19-8-7-15(21)22)20-17(24)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,19,23)(H,20,24)(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIVRQHBCYQKAN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)


![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)